
Evodol
Übersicht
Beschreibung
Evodol ist eine Limonoidverbindung, die aus den Früchten von Evodia rutaecarpa isoliert wurde, einer Pflanze, die zur Familie der Rautengewächse (Rutaceae) gehört . Es ist bekannt für seine entzündungshemmenden Eigenschaften und hat eine hemmende Aktivität auf die Stickstoffoxidproduktion in Lipopolysaccharid-aktivierten Makrophagen gezeigt . Darüber hinaus besitzt this compound Larvizidaktivität gegen die Asiatischen Tigermücken .
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen
This compound kann durch verschiedene chemische Reaktionen synthetisiert werden, die die in Evodia rutaecarpa vorkommenden Vorläuferverbindungen beinhalten. Der Syntheseweg umfasst typischerweise die Isolierung der Verbindung aus dem Pflanzenmaterial, gefolgt von der Reinigung mittels chromatographischer Techniken. Die Reaktionsbedingungen beinhalten oft die Verwendung organischer Lösungsmittel und spezifischer Temperatur- und Druckeinstellungen, um die Stabilität und Reinheit der Verbindung zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die großtechnische Extraktion aus den Früchten von Evodia rutaecarpa. Der Prozess beinhaltet das Trocknen der Früchte, das Mahlen zu einem feinen Pulver und die Verwendung von Lösungsmitteln wie Ethanol oder Methanol zur Extraktion. Der Extrakt wird dann verschiedenen Reinigungsschritten unterzogen, darunter Filtration, Verdampfung und Kristallisation, um reines this compound zu erhalten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Evodol can be synthesized through various chemical reactions involving the precursor compounds found in Evodia rutaecarpa. The synthetic route typically involves the isolation of the compound from the plant material, followed by purification using chromatographic techniques. The reaction conditions often include the use of organic solvents and specific temperature and pressure settings to ensure the stability and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from the fruits of Evodia rutaecarpa. The process includes drying the fruits, grinding them into a fine powder, and using solvents such as ethanol or methanol for extraction. The extract is then subjected to various purification steps, including filtration, evaporation, and crystallization, to obtain pure this compound.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Evodol durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden häufig verwendet.
Hauptprodukte, die gebildet werden
Wissenschaftliche Forschungsanwendungen
Evodol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Industrie: Genutzt bei der Entwicklung von natürlichen Pestiziden und anderen landwirtschaftlichen Produkten.
Wirkmechanismus
This compound entfaltet seine Wirkungen in erster Linie durch die Hemmung der Stickstoffoxidproduktion in aktivierten Makrophagen . Es zielt auf das Enzym Stickstoffoxidsynthase ab und reduziert so die Produktion von Stickstoffoxid, einem wichtigen Vermittler der Entzündung . Darüber hinaus wurde gezeigt, dass this compound Cytochrom P450 3A, ein Enzym, das am Arzneimittelstoffwechsel beteiligt ist, inaktiviert .
Wirkmechanismus
Evodol exerts its effects primarily through the inhibition of nitric oxide production in activated macrophages . It targets the enzyme nitric oxide synthase, thereby reducing the production of nitric oxide, a key mediator of inflammation . Additionally, this compound has been shown to inactivate cytochrome P450 3A, an enzyme involved in drug metabolism .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Limonin: Ein weiteres Limonoid mit ähnlichen entzündungshemmenden und larviziden Eigenschaften.
Evodiamin: Eine in Evodia rutaecarpa vorkommende Verbindung mit entzündungshemmenden und krebshemmenden Aktivitäten.
Rutaecarpine: Bekannt für seine kardiovaskulären und entzündungshemmenden Wirkungen.
Einzigartigkeit von Evodol
This compound ist einzigartig aufgrund seiner spezifischen hemmenden Aktivität auf die Stickstoffoxidproduktion und seiner mechanismusbasierten Inaktivierung von Cytochrom P450 3A . Diese Eigenschaften machen es zu einer wertvollen Verbindung für die Forschung in den Bereichen Entzündung und Arzneimittelstoffwechsel.
Biologische Aktivität
Evodol, a compound derived from the traditional medicinal plant Evodia rutaecarpa, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of this compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is a monoterpenoid compound characterized by its unique chemical structure, which contributes to its various biological activities. Its molecular formula is C₁₁H₁₄O₃, and it is structurally related to other bioactive compounds found in Evodia rutaecarpa. The compound exhibits a range of pharmacological properties, making it a subject of interest in both traditional and modern medicine.
1. Anticancer Activity
This compound has demonstrated significant anticancer effects in various studies. For instance, in vitro assays have shown that this compound can inhibit the proliferation of cancer cells, including human mouth epidermal carcinoma (KB) and colon adenocarcinoma (HT-29) cells. The half-maximal inhibitory concentration (IC50) values for this compound were reported as follows:
Cell Line | IC50 (µg/ml) |
---|---|
KB | 2.48 ± 0.24 |
HT-29 | 6.92 ± 0.49 |
These results indicate that this compound possesses potent antiproliferative properties against specific cancer cell lines, suggesting its potential as an anticancer agent .
2. Cardiovascular Effects
Recent studies have explored the cardiac safety profile of this compound and its derivatives, particularly concerning their proarrhythmic effects. Research utilizing human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) revealed that extracts containing this compound can prolong action potential duration and induce early afterdepolarizations, which are indicators of proarrhythmic risk. The presence of hERG inhibitors such as dehydroevodiamine (DHE) in these extracts was linked to significant torsadogenic risks comparable to known high-risk drugs .
3. Antimicrobial Activity
This compound exhibits antimicrobial properties against various pathogens. Studies have shown that it possesses larvicidal activity against mosquito larvae with a lethal concentration (LC50) value of 32.43 μg/ml, highlighting its potential use in vector control . Additionally, this compound has been evaluated for its antifungal and antibacterial activities, further supporting its role as a natural antimicrobial agent.
The biological activities of this compound are mediated through several mechanisms:
- Inhibition of Enzymatic Activity : this compound has been shown to inhibit cytochrome P450 enzymes, particularly CYP3A, which plays a crucial role in drug metabolism .
- Induction of Apoptosis : In cancer cells, this compound triggers apoptotic pathways, leading to cell death through intrinsic and extrinsic mechanisms.
- Modulation of Ion Channels : this compound affects ion channel activity in cardiomyocytes, influencing cardiac contractility and electrical stability.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- A study investigating the antiproliferative effects of various extracts containing this compound demonstrated significant reductions in cell viability across multiple cancer cell lines.
- Research on the cardiac effects of herbal products containing this compound showed that careful monitoring is necessary due to potential arrhythmogenic effects.
Future Directions
The exploration of this compound's biological activity is ongoing, with future research focusing on:
- Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of this compound in human populations.
- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its anticancer and cardioprotective effects.
- Formulation Development : Developing formulations that enhance the bioavailability and therapeutic efficacy of this compound.
Q & A
Basic Research Questions
Q. How is Evodol isolated from Euodia rutaecarpa, and what solvents are optimal for its purification?
this compound is typically extracted from the dried, near-mature fruits of Euodia rutaecarpa using polar solvents. Chloroform, dichloromethane, and ethyl acetate are effective for initial extraction due to this compound’s solubility profile. Post-extraction, chromatographic techniques (e.g., column chromatography) are employed for purification. DMSO and acetone are suitable for dissolving this compound in experimental settings, but storage at 4°C (or −4°C for long-term stability) is recommended to prevent degradation .
Q. What initial bioactivity screenings are recommended for this compound in preclinical studies?
Prioritize assays that align with this compound’s known biological activities:
- Nitric oxide (NO) inhibition : Use lipopolysaccharide (LPS)-stimulated macrophage models (e.g., RAW 264.7 cells) to measure NO suppression via Griess reagent.
- Larvicidal activity : Test against Aedes albopictus larvae using standardized WHO protocols with dose-response curves.
These screens provide a foundation for further mechanistic studies .
Advanced Research Questions
Q. How does this compound act as a mechanism-based inactivator of CYP3A enzymes, and what experimental parameters confirm this?
this compound inactivates CYP3A isoforms (e.g., CYP3A4) through bioactivation into a reactive cis-butene-1,4-dial (BDA) intermediate. Key experimental steps include:
- Time- and NADPH-dependent inactivation : Preincubate this compound with human liver microsomes (HLMs) and NADPH, monitoring residual CYP3A activity via midazolam 1'-hydroxylation or testosterone 6β-hydroxylation.
- Kinetic parameters : Calculate inactivation constants (KI and kinact) using nonlinear regression. For midazolam, reported values are KI = 5.1 µM and kinact = 0.028 min⁻¹ .
- Trapping intermediates : Use glutathione (GSH) or N-acetyl-lysine to isolate BDA adducts, confirmed via HR-MS .
Q. How can researchers evaluate this compound’s therapeutic potential using integrated in vitro models?
Combine anti-proliferation assays with permeability studies :
- Cytotoxicity : Test against cancer cell lines (e.g., SCC2095) to determine IC50 values. Fraxinellone (IC50 = 5.3 µM) and dictamnine (IC50 = 4.8 µM) serve as benchmarks .
- Permeability : Use Caco-2 monolayers or parallel artificial membrane permeability assays (PAMPA). This compound derivatives with uptake permeability >4 × 10⁻⁵ cm/s (e.g., dictamnine) suggest favorable intestinal absorption .
Q. How can contradictions in this compound’s pharmacological data across studies be resolved?
- Standardize assays : Variations in NO inhibition (e.g., cell type, LPS concentration) may explain discrepancies. Replicate studies under identical conditions.
- Metabolic interference : Co-incubate this compound with CYP inhibitors (e.g., ketoconazole) to assess off-target effects .
- Data triangulation : Compare in vitro bioactivity with in vivo pharmacokinetics (e.g., plasma concentration-time profiles) to identify bioavailability limitations .
Q. Methodological Guidance
Q. How to design a research question for this compound’s pharmacokinetic studies using the FINER framework?
Apply the FINER criteria :
- Feasible : Ensure access to HLMs or recombinant CYP enzymes for metabolic stability assays.
- Novel : Investigate uncharacterized interactions (e.g., this compound’s effect on CYP2C9, implicated in its bioactivation ).
- Relevant : Link findings to clinical implications (e.g., herb-drug interactions in patients using Euodia-based formulations).
- Ethical : Use computational models (e.g., PBPK simulations) to reduce animal testing .
Q. What reporting standards ensure reproducibility in this compound-related studies?
- Raw data : Include IC50 curves, chromatograms, and spectral data (e.g., NMR, HR-MS) in supplementary materials.
- Experimental details : Specify microsomal protein concentrations, incubation times, and solvent controls to enable replication .
- Negative results : Report inactive derivatives (e.g., matrine in SCC2095 assays) to avoid publication bias .
Q. Data Analysis and Presentation
Q. How should researchers handle outliers in this compound’s bioactivity datasets?
- Pre-analysis documentation : Define outlier criteria (e.g., values ±3 SD from the mean) in the study protocol.
- Sensitivity analysis : Compare results with and without outliers; use non-parametric tests (e.g., Mann-Whitney U) if data are non-normal .
Q. What statistical methods are appropriate for dose-response studies of this compound’s larvicidal effects?
Eigenschaften
IUPAC Name |
(1R,2R,7S,13R,14R,16S,19S,20S)-19-(furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O9/c1-22(2)17-16(28)18(29)24(4)13(25(17)11-32-15(27)9-14(25)34-22)5-7-23(3)19(12-6-8-31-10-12)33-21(30)20-26(23,24)35-20/h6,8,10,13-14,19-20,28H,5,7,9,11H2,1-4H3/t13-,14-,19-,20+,23-,24-,25-,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGHLUWTFLYPMT-JPRNBFAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=COC=C5)(C(=O)C(=C6[C@@]37COC(=O)C[C@@H]7OC6(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60904237 | |
Record name | Evodol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60904237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22318-10-1 | |
Record name | Evodol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22318-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glaucin C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022318101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Evodol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60904237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.